molecular formula C15H11ClO3 B7960026 Methyl 2-chloro-4-(2-formylphenyl)benzoate

Methyl 2-chloro-4-(2-formylphenyl)benzoate

Cat. No.: B7960026
M. Wt: 274.70 g/mol
InChI Key: GPIDMFDRGLEZRH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(2-formylphenyl)benzoate is an organic compound with the molecular formula C15H11ClO3 and a molecular weight of 274.7 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-formylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: 2-chloro-4-(2-carboxyphenyl)benzoate.

    Reduction: 2-chloro-4-(2-hydroxyphenyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-4-(2-formylphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-formylphenyl)benzoate involves its reactivity towards various chemical reagents. The chloro group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-(2-formylphenyl)benzoate is unique due to the presence of both a chloro and a formyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

methyl 2-chloro-4-(2-formylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIDMFDRGLEZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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